molecular formula C15H26O9 B1264048 Trimethylol propane triacrylate

Trimethylol propane triacrylate

Cat. No. B1264048
M. Wt: 350.36 g/mol
InChI Key: GTELLNMUWNJXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylol propane triacrylate, also known as Trimethylol propane triacrylate, is a useful research compound. Its molecular formula is C15H26O9 and its molecular weight is 350.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimethylol propane triacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylol propane triacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Trimethylol propane triacrylate

Molecular Formula

C15H26O9

Molecular Weight

350.36 g/mol

IUPAC Name

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid

InChI

InChI=1S/C6H14O3.3C3H4O2/c1-2-6(3-7,4-8)5-9;3*1-2-3(4)5/h7-9H,2-5H2,1H3;3*2H,1H2,(H,4,5)

InChI Key

GTELLNMUWNJXMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)CO.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O

synonyms

TMPTA
trimethylol propane triacrylate
trimethylolpropane triacrylate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using the compositions obtained in Examples 2 to 5 and 7, the following mixture was prepared. That is, the mixture of 100 g (content of fine polymer particles: 5 g) in total, composed of the composition of 7.7 g of Example 2, isobornyl acrylate of 56.35 g, the composition of 5 g of Example 3, tetrahydrofurfuryl acrylate of 0.5 g, the composition of 2 g of Example 4, hydroxyethyl methacrylate of 8 g, the composition of 5 g of Example 5, 1,6-hexanediol diacrylate of 5.25 g, the composition of 5 g of Example 7 and trimethylolpropane triacrylate of 5.2 g was prepared.
[Compound]
Name
Example 2
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
isobornyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 3
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Example 4
Quantity
2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Example 5
Quantity
5 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Trimethylolpropane triacrylate was purified by passing it trough a pipette packed with hydroquinone inhibitor remover (Sigma-Aldrich cat. no. 311332) and then through a pipette filled with activated alumina. TMPTA (2.03 g, 6.8 mmol) and an excess of freshly prepared dithiobenzoic acid (6.97 g, 45.3 mmol) were dissolved in 40 mL of methylene chloride. The pink solution was allowed to reflux for 6 hours. The solution was cooled to room temperature and the solvent was evaporated off under vacuum. The dark red crude material was dry mounted on a silica column and eluted with a 10% ether:hexanes solution. A purple band and then a pink band were eluted. After all the pink compound was removed, the product began to elute as an orange band. The mobile phase was changed to 50% ether:hexanes and the product was collected. The solvent was removed under vacuum to give the product as a viscous red oil. This material was stored in the freezer at 0° C.
Name
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
6.97 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 10 l three-necked flask with a stirrer, a water separator and a gas inlet tube, 2.44 kg of trimethylolpropane, 3.93 kg of acrylic acid, 0.5 kg of an acid ion exchanger (Lewatit 3333 from Bayer AG), 9 g of hydroquinone and also 19 g of styrene together with 1.5 l of petroleum ether (boiling range 60°-70° C.) were heated, whilst stirring, under the water separator. During the esterification a slow stream of air was passed through the reaction. After 80 hours, the reaction mixture had an acid number of 32 and the boiling point had risen to 72° C. The petroleum ether was distilled off, residues being removed by applying a vacuum of 0.2 mm Hg at a product temperature of 40° C. The esterification catalyst was separated off by filtration. The trimethylolpropane tris-acrylate, which was obtained in almost quantitative yield, was pale yellowish and clear. The viscosity corresponded to a flow time of 20 seconds, measured according to DIN 53,211 in a DIN cup 4, at 20° C. Even when stored for 4 months at 60° C., the product showed no change. When used in a printing ink, which can be cured by UV light, and which contained a photoinitiator, the product polymerised at a high rate.
[Compound]
Name
32
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.44 kg
Type
reactant
Reaction Step Three
Quantity
3.93 kg
Type
reactant
Reaction Step Three
[Compound]
Name
acid
Quantity
0.5 kg
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
1.5 L
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

First, 4.24 g of an adduct (trade name: Colonate L, a substance containing 25% by mass of ethyl acetate, produced by Nippon Polyurethane Industry Co., Ltd.) in which tolylenediisocyanate and trimethylolpropane are added in a ratio of 3:1 (molar ratio) as a material for forming micro-capsule walls, 1.12 g of trimethylolpropane triacrylate (produced by Kyoeisha Chemical Co., Ltd.), and 0.93 g of a near-infrared absorbing dye (“KayasorbIR-820B” produced by Nippon Kayaku Co., Ltd.) were dissolved uniformly in 21.7 g of glycidyl methacrylate to prepare an oil component.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.